

Application Notes: Flow Cytometry Analysis of B Cell Activation with Evobrutinib

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Compound of Interest		
Compound Name:	Evobrutinib	
Cat. No.:	B607390	Get Quote

Introduction

B lymphocytes (B cells) are central players in the adaptive immune system, primarily known for their ability to differentiate into plasma cells that produce antibodies. B cell activation is a tightly regulated process initiated by the B cell receptor (BCR). Dysregulation of B cell activation is a key factor in the pathogenesis of numerous autoimmune diseases, such as multiple sclerosis (MS) and systemic lupus erythematosus.

Evobrutinib is an oral, highly selective, covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1] [2] BTK is a critical enzyme in the BCR signaling pathway, essential for B cell development, survival, and activation.[3][4] By blocking BTK, **Evobrutinib** effectively dampens B cell activation and downstream inflammatory responses, including the release of pro-inflammatory cytokines and their function as antigen-presenting cells (APCs).[1][5] This mechanism makes **Evobrutinib** a promising therapeutic agent for autoimmune disorders.

Flow cytometry is a powerful and indispensable technique for dissecting the effects of immunomodulatory drugs like **Evobrutinib**. It allows for the precise identification of B cell subsets and the quantification of changes in cell surface and intracellular markers associated with activation status. This document provides a detailed protocol for analyzing the inhibitory effects of **Evobrutinib** on B cell activation using multicolor flow cytometry.

Mechanism of Action: Evobrutinib in the BCR Signaling Pathway

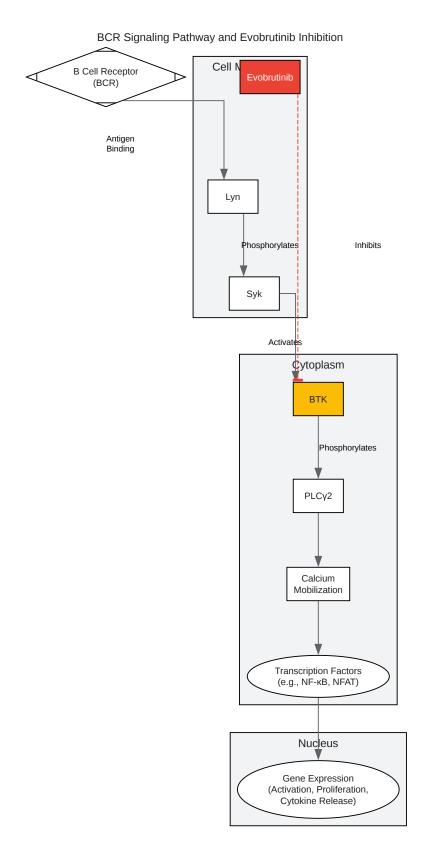


Methodological & Application

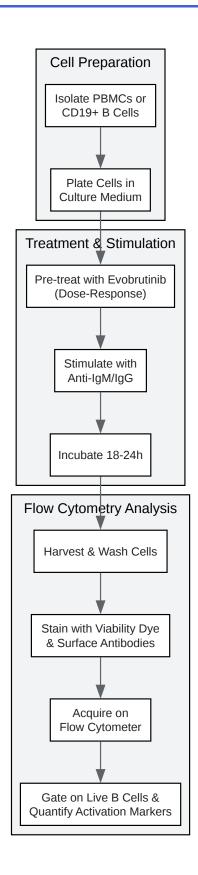
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Upon engagement with an antigen, the BCR initiates a signaling cascade. This process involves the phosphorylation of key downstream proteins, with BTK playing a pivotal role. Activated BTK phosphorylates phospholipase C gamma 2 (PLCy2), leading to calcium mobilization and the activation of transcription factors that drive B cell proliferation, differentiation, and cytokine production.[3] **Evobrutinib** covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity and thereby halting the entire downstream signaling cascade.









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